异硫氰酸四甲基罗丹明(混合异构体)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetramethylrhodamine isothiocyanate (TRITC) is a bright orange-fluorescent dye with excitation ideally suited to the 532 nm laser line . It is commonly conjugated to antibodies and proteins for cellular imaging applications . It is also known as a fluorescent antibody labelling agent . It is a red-fluorescing marker and can be tracked through fluorescence microscopy .

Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a study, it was found that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis

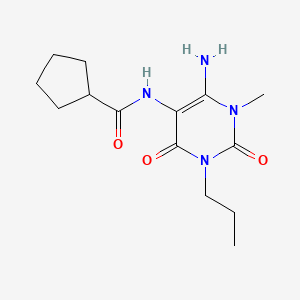

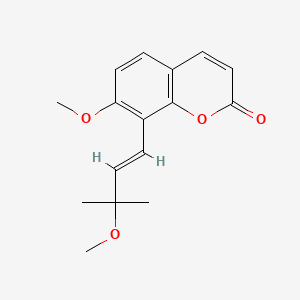

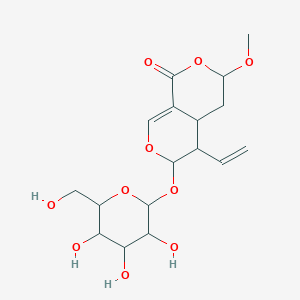

The molecular formula of Tetramethylrhodamine isothiocyanate is C25H21N3O3S . The IUPAC name is 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate .Chemical Reactions Analysis

Isothiocyanates react quickly with cysteine moieties . For PITC and 6-TRITC the cysteine adducts decompose over time, while stable adducts with lysine are formed . These experimental findings were verified by DFT calculations .Physical And Chemical Properties Analysis

Tetramethylrhodamine isothiocyanate is soluble in water, ethanol, acetone . The maximum absorption wavelength is 550 nm and the maximum emission wavelength is 570 nm .科学研究应用

化学和物理性质

四甲基罗丹明异硫氰酸酯 (TMR) 异构体 R 和 G 在微生物和免疫化学程序中非常重要。TMR 异构体 R 在免疫化学工作中比 G 更有效,这突出了了解其结构对荧光染色和免疫化学活动应用的重要性 (Kramer, Klapper, & Miller, 1968).

在细胞生物学中的应用

异硫氰酸四甲基罗丹明 (TMRITC) 已被用于标记大鼠和小鼠淋巴细胞,荧光发射强度的变化是早期检测淋巴细胞反应的有用指标。这种方法有利于流式细胞术荧光测定,可用于潜在的诊断 (Nairn, Jablonka, Rolland, Halliday, & Ward, 1979).

在发育生物学中的作用

在对粘菌的研究中,TMR 与异硫氰酸荧光素一起用于标记细胞群,通过选择性细胞内聚作用帮助理解细胞分离和形态发生 (Feinberg, Springer, & Barondes, 1979).

微流体学和分离科学

一种结合 TMR 的微流体装置展示了其在多混合物种样品的预浓缩、分离和收集中的效用,显示出在生化和生物医学应用中的潜力,尤其是在低浓度样品检测中 (Chen, Chiu, Weng, & Yang, 2016).

光学和光谱研究

使用时变密度泛函理论研究了 TMR 在溶液中的吸收和发射特性,提供了对其在不同溶剂中的行为的见解,并帮助研究生物系统中的荧光探针 (Pedone, Bloino, Monti, Prampolini, & Barone, 2010).

单分子分析

TMR 用于探索单分子水平上罗丹明二聚体中的激子相互作用。这项研究有助于理解多发色团系统的行为,这与分子光子器件的设计相关 (Hernando, Schaaf, Dijk, Sauer, Garcia-Parajo, & Hulst, 2003).

作用机制

Target of Action

Tetramethylrhodamine Isothiocyanate (TRITC) is primarily used to label proteins, peptides, ligands, synthetic oligonucleotides, and other biomolecules . It is commonly conjugated to antibodies and proteins for cellular imaging applications .

Mode of Action

TRITC is an amine-reactive dye that can create bright red-orange fluorescent bioconjugates . It binds covalently to the amine groups of proteins, peptides, and other biomolecules . This binding is stable, making TRITC one of the most photostable fluorescent labeling reagents available .

Biochemical Pathways

TRITC is used extensively in fluorescence microscopy, including applications such as immunofluorescence and cell tracing . It is also used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .

Result of Action

The result of TRITC’s action is the creation of bright, red-orange fluorescent bioconjugates that can be detected through fluorescence microscopy . These bioconjugates allow for the visualization of the labeled biomolecules, enabling researchers to track their location and movement within cells.

Action Environment

The fluorescence emission spectra and lifetime of TRITC can be influenced by various environmental factors such as pH and the presence of other chemicals . For instance, low and high pH levels tend to influence TRITC’s emission spectra and fluorescence lifetime . Additionally, the IgG-conjugation of TRITC tends to shift the spectra towards longer wavelengths and change the fluorescence lifetimes .

安全和危害

未来方向

Tetramethylrhodamine isothiocyanate is used extensively in microbiological and immunochemical procedures . It has been found to be more efficacious in immunochemical work . Hence, the establishment of the structures of the respective isomers of tetramethylrhodamine isothiocyanates would be of value for better understanding the fluorescent staining and immunochemical activities of these reagents .

生化分析

Biochemical Properties

Tetramethylrhodamine isothiocyanate (mixed isomers) is an amine-reactive derivative of rhodamine . It consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group . This group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .

Cellular Effects

Tetramethylrhodamine isothiocyanate (mixed isomers) is used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection . It is an extremely intensive fluorochrome used for labeling antibodies .

Molecular Mechanism

The isothiocyanate group of Tetramethylrhodamine isothiocyanate (mixed isomers) reacts with nucleophilic substituents of biomolecules . This reaction provides the means of attaching a fluorescent label, allowing the tracking of these biomolecules within biological systems .

Temporal Effects in Laboratory Settings

Tetramethylrhodamine isothiocyanate (mixed isomers) dissolves completely in DMSO at a rapid rate . Gamma globulin is unaffected up to 30% DMSO dilution in carbonate buffer . Tetramethylrhodamine isothiocyanate doesn’t dissolve in other denaturing agents completely .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetramethylrhodamine isothiocyanate (mixed isomers) involves the reaction of tetramethylrhodamine with thiophosgene in the presence of a base to form the isothiocyanate product.", "Starting Materials": [ "Tetramethylrhodamine", "Thiophosgene", "Base (e.g. triethylamine)" ], "Reaction": [ "Add tetramethylrhodamine to a solution of thiophosgene in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the mixture", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate)", "Collect and analyze the purified product by NMR, IR, and/or mass spectrometry to confirm its identity" ] } | |

CAS 编号 |

95197-95-8 |

分子式 |

C25H21N3O3S |

分子量 |

443.5 |

InChI |

InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3 |

InChI 键 |

DTICYSNQBDFZSM-UHFFFAOYSA-N |

SMILES |

[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O |

同义词 |

5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B593586.png)

![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)